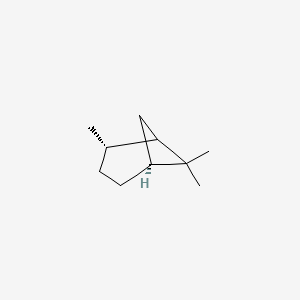
(1S)-(-)-trans-Pinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-(-)-trans-Pinane: is a bicyclic monoterpene hydrocarbon. It is a chiral compound, meaning it has a non-superimposable mirror image. This compound is found naturally in various essential oils, particularly in pine oil. It is known for its characteristic pine-like aroma and is used in the fragrance industry. The structure of this compound consists of a bicyclo[3.1.1]heptane ring system with a methyl group and an isopropyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of α-Pinene: One of the common methods to synthesize (1S)-(-)-trans-Pinane is through the hydrogenation of α-Pinene. This reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Isomerization of β-Pinene: Another method involves the isomerization of β-Pinene using acidic catalysts. This process can yield this compound along with other isomers.
Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale hydrogenation of α-Pinene derived from turpentine oil. The process is optimized to maximize yield and purity, using advanced catalytic systems and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-(-)-trans-Pinane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although this compound is already a reduced form, further reduction can be performed under specific conditions to study its reactivity.
Substitution: Halogenation reactions can occur, where hydrogen atoms in the compound are replaced by halogen atoms using reagents like chlorine (Cl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Pinane hydroperoxide, pinane oxide.
Reduction: No significant further reduction products.
Substitution: Chloropinane, bromopinane.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fragrances: (1S)-(-)-trans-Pinane is used as a starting material in the synthesis of various fragrance compounds due to its pleasant aroma.
Chiral Synthesis: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology:
Insect Repellents: Research has shown that derivatives of this compound can be effective insect repellents.
Antimicrobial Agents: Some studies suggest that this compound and its derivatives possess antimicrobial properties.
Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs with chiral centers.
Industry:
Solvents: this compound is used as a solvent in various industrial applications.
Polymer Production: It is utilized in the production of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of (1S)-(-)-trans-Pinane largely depends on its application. In biological systems, its antimicrobial activity is believed to be due to the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. In chemical reactions, its reactivity is influenced by the presence of the bicyclic ring system, which can stabilize transition states and intermediates.
Comparación Con Compuestos Similares
α-Pinene: A precursor to (1S)-(-)-trans-Pinane, it has a similar structure but differs in the position of the double bond.
β-Pinene: Another isomer of pinene, it can be isomerized to form this compound.
Camphene: A related bicyclic monoterpene with a similar structure but different functional groups.
Uniqueness:
Chirality: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties.
Aroma: Its characteristic pine-like aroma makes it valuable in the fragrance industry.
Reactivity: The bicyclic structure of this compound provides unique reactivity patterns compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C10H18 |
|---|---|
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1 |
Clave InChI |
XOKSLPVRUOBDEW-JVIMKECRSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2CC1C2(C)C |
SMILES canónico |
CC1CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



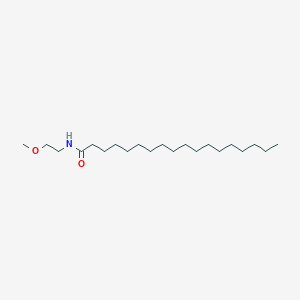
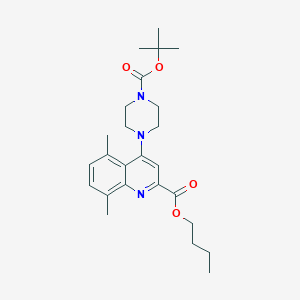
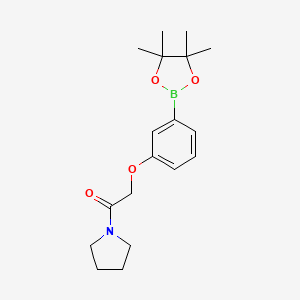
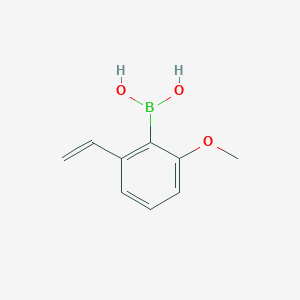
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)



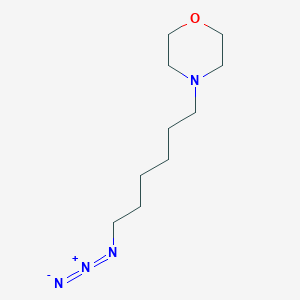
![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)


